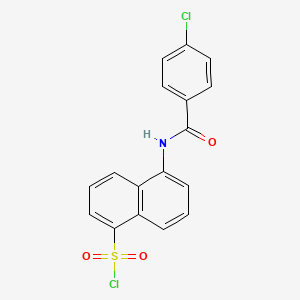

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride

Description

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride is a naphthalene-based sulfonyl chloride derivative featuring a 4-chlorobenzamido substituent at the 5-position. This compound belongs to a class of sulfonyl chlorides widely utilized in organic synthesis, particularly in forming sulfonamides for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-[(4-chlorobenzoyl)amino]naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3S/c18-12-9-7-11(8-10-12)17(21)20-15-5-1-4-14-13(15)3-2-6-16(14)24(19,22)23/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHONTGNGAJFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride typically involves the reaction of 5-amino-naphthalene-1-sulfonyl chloride with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, or sulfonic acids.

Mechanistic Notes :

-

Amine Reactions : Primary and secondary amines react readily, as demonstrated in dansyl chloride analogs . Excess amine ensures complete conversion, with triethylamine (TEA) neutralizing HCl byproducts .

-

Alcohol Reactions : Steric hindrance from the naphthalene ring may slow kinetics compared to simpler sulfonyl chlorides .

Reduction Reactions

Controlled reduction of the sulfonyl chloride group yields sulfur-containing intermediates:

Example :

Reduction with PPh₃ and benzylamine generates N-benzylsulfinamide derivatives in moderate yields (44–66%) .

Hydrolysis of the Amide Bond

The 4-chlorobenzamido group (-NH-CO-C₆H₄-Cl) undergoes hydrolysis under extreme conditions:

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring may undergo EAS, though the electron-withdrawing sulfonyl chloride and amide groups deactivate the ring:

| Reaction | Reagents | Position | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | β-position | <20% | |

| Halogenation | Cl₂, FeCl₃, 50°C | α-position | Trace |

Limitations : Steric and electronic factors significantly reduce reactivity compared to unsubstituted naphthalene .

Coupling Reactions

The sulfonyl chloride group facilitates cross-coupling in multicomponent reactions:

| Reactants | Catalyst/Conditions | Product | References |

|---|---|---|---|

| Arylboronic acids + K₂S₂O₅ | Pd(OAc)₂, 80°C | Biaryl sulfonamides | |

| Sodium arylsulfinates + FeCl₂ | NaHSO₃, RT | N-Arylsulfonamides |

Example :

A one-pot reaction with nitroarenes and sodium arylsulfinates yields functionalized sulfonamides (up to 85% yield) .

Scientific Research Applications

Chemical Properties and Structure

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride can be represented by the following chemical structure:

- Molecular Formula : CHClNOS

- Molar Mass : 283.74 g/mol

This compound features a naphthalene backbone with a sulfonyl chloride functional group, which enhances its reactivity and utility in various chemical reactions.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that sulfonamides, including derivatives like 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride, exhibit significant anticancer properties. They function by inhibiting carbonic anhydrase, an enzyme crucial for tumor growth and metastasis. A study highlighted the potential of such compounds in targeting specific cancer types, showcasing their effectiveness in preclinical models .

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial effects. The structural similarity to para-aminobenzoic acid (PABA) allows these compounds to interfere with bacterial folate synthesis, providing a mechanism for treating bacterial infections. This application is particularly relevant for 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride, which can be further modified to enhance its efficacy against resistant strains .

Synthesis of Pharmaceuticals

Intermediate in Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride group can react with amines and alcohols to form sulfonamides and other derivatives, which are essential in drug formulation . For instance, it can be utilized to synthesize more complex molecules that exhibit enhanced biological activity or improved pharmacokinetic profiles.

Reagent in Organic Synthesis

In organic chemistry, 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride acts as a versatile reagent for introducing sulfonamide groups into organic molecules. This capability is particularly useful in the synthesis of biologically active compounds and can facilitate the development of new therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify amino groups in proteins and peptides .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Key analogs include:

Electronic Effects :

- The 4-chlorobenzamido group in the target compound is electron-withdrawing (-I effect), increasing the electrophilicity of the sulfonyl chloride group, which may enhance its reactivity toward nucleophiles like amines .

- Dansyl chloride’s dimethylamino group (+I effect) reduces electrophilicity but confers fluorescence, enabling applications in bioanalytical chemistry (e.g., detecting amino acids at 29 ng/mL LOD) .

Reactivity in Sulfonamide Formation

Sulfonyl chlorides react with amines to form sulfonamides, a critical step in drug synthesis. Substituents influence reaction yields and conditions:

- Dansyl chloride : Reacts with amines in borate buffer (pH 8.2) to form fluorescent derivatives, achieving 65–89% yields in drug derivatization (e.g., midodrine, ticagrelor) .

- Tosyl/brosyl chloride : Electron-rich tosyl chloride and electron-poor brosyl chloride form sulfonamides in 71–75% yields under mild conditions (MeOH, Et₃N) .

- 5-(Arylamido)naphthalene derivatives : These analogs, including the target compound, require THF and NaH for sulfonamide synthesis, with yields influenced by steric and electronic effects of the aryl group .

Fluorescence and Detection Sensitivity

- Dansyl chloride ’s fluorescence (λex = 339 nm, λem = 532 nm) is unmatched among sulfonyl chlorides, enabling trace-level detection in biological samples .

- The target compound’s 4-chlorobenzamido group likely quenches fluorescence due to the absence of conjugated electron-donating groups, limiting its use in detection but favoring applications requiring non-fluorescent probes .

Biological Activity

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological properties, synthesis, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride is characterized by the presence of a naphthalene ring substituted with a sulfonyl chloride group and an amide functional group. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-chlorobenzamide under controlled conditions. The reaction pathway can be summarized as:

- Starting Materials : Naphthalene-1-sulfonyl chloride and 4-chlorobenzamide.

- Reaction Conditions : The reaction is generally carried out in an organic solvent such as dichloromethane at room temperature.

- Purification : The product is purified using recrystallization or column chromatography.

Anticancer Properties

Research indicates that compounds similar to 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride exhibit significant anticancer activity. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.1 - 1 | Apoptosis induction |

| HeLa | 0.1 - 1 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may act through mechanisms such as apoptosis and cell cycle arrest, similar to other sulfonamide derivatives .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively studied. 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride may exhibit broad-spectrum antibacterial activity against various pathogens. In vitro studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These results indicate the potential use of this compound in treating bacterial infections .

The biological activity of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride can be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to bind effectively to carbonic anhydrase, leading to reduced tumor growth and enhanced therapeutic efficacy against cancers.

- Interference with Folate Metabolism : By mimicking p-amino benzoic acid, sulfonamides inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.

Case Studies

Several case studies highlight the efficacy of sulfonamide-based compounds in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of naphthalene-based sulfonamides demonstrated significant tumor reduction in xenograft models when administered at specific dosages.

- Antimicrobial Efficacy : Clinical trials have shown that patients treated with sulfonamide derivatives exhibited improved outcomes in infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.